molecular formula C13H7F5O B6384110 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol CAS No. 1261933-38-3

5-(3,5-Difluorophenyl)-3-trifluoromethylphenol

Cat. No.: B6384110
CAS No.: 1261933-38-3
M. Wt: 274.19 g/mol
InChI Key: CSRHDOCBHLDYLE-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-3-trifluoromethylphenol is an aromatic compound characterized by the presence of both difluorophenyl and trifluoromethyl groups attached to a phenol ring

Properties

IUPAC Name

3-(3,5-difluorophenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-10-2-8(3-11(15)6-10)7-1-9(13(16,17)18)5-12(19)4-7/h1-6,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRHDOCBHLDYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686582
Record name 3',5'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-38-3
Record name 3',5'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 3,5-difluorophenylboronic acid with a trifluoromethyl-substituted phenol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

5-(3,5-Difluorophenyl)-3-trifluoromethylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The difluorophenyl group can interact with active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,5-Difluorophenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-Trifluoromethylphenol: Lacks the difluorophenyl group, affecting its overall stability and interaction with biological targets.

    5-(2,4-Difluorophenyl)-3-trifluoromethylphenol: Similar structure but with different fluorine atom positions, leading to variations in reactivity and applications.

Uniqueness: 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol is unique due to the combined presence of both difluorophenyl and trifluoromethyl groups, which confer distinct chemical properties, such as enhanced stability, lipophilicity, and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

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